

# Application Notes and Protocols: Asymmetric Oxidation of Sulfides to Sulfoxides with Chiral Oxaziridines

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Compound of Interest		
Compound Name:	Oxaziridin-2-ol	
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#### Introduction

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a pivotal transformation in synthetic organic chemistry, with significant implications for the pharmaceutical industry. Chiral sulfoxides are not only valuable chiral auxiliaries but are also found as key structural motifs in numerous biologically active molecules. Among the various methods developed for this enantioselective conversion, the use of chiral oxaziridines, particularly N-sulfonyloxaziridines, stands out as a reliable and highly stereoselective approach.

This document provides detailed application notes and experimental protocols for the asymmetric oxidation of sulfides utilizing chiral oxaziridines. The information is intended to guide researchers in selecting appropriate reagents and conditions to achieve high yields and enantioselectivities in their synthetic endeavors.

# Data Presentation: Performance of Chiral Oxaziridines in Asymmetric Sulfide Oxidation

The following tables summarize the performance of commonly used chiral oxaziridines in the asymmetric oxidation of various sulfide substrates. The data highlights the substrate scope, yields, and enantiomeric excess (ee) achieved.





Table 1: Oxidation of Aryl Alkyl Sulfides with Camphorsulfonyl-Derived Oxaziridines



Sulfide Substrate	Chiral Oxaziridi ne	Solvent	Temp (°C)	Yield (%)	ee (%)	Referenc e
Thioanisole	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	91	89 (R)	[1]
Methyl p- tolyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	95	91 (R)	[1]
Ethyl phenyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCI4	20	88	85 (R)	[1]
Benzyl methyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	92	88 (R)	[1]
Rabeprazol e sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	Isopropano I	25-30	81	89 (S)	[2]



Pantoprazo le sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	Methanol	10-15	-	75 (R)	[2]	
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Table 2: Oxidation of Dialkyl and Diaryl Sulfides with Chiral Oxaziridines

Sulfide Substrate	Chiral Oxaziridi ne	Solvent	Temp (°C)	Yield (%)	ee (%)	Referenc e
Dibenzyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	85	45 (R)	[1]
t-Butyl methyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	83	77 (R)	[1]
Diphenyl sulfide	(+)- (2R,8aS)-1 0- (Camphory Isulfonyl)ox aziridine	CCl4	20	89	15 (R)	[1]

### **Experimental Protocols**



# Protocol 1: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This protocol is adapted from Organic Syntheses.[1]

#### Materials:

- (1S)-(+)-10-Camphorsulfonic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Toluene
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Oxone® (2KHSO<sub>5</sub>·KHSO<sub>4</sub>·K<sub>2</sub>SO<sub>4</sub>)
- Chloroform (CHCl<sub>3</sub>)

#### Procedure:

Step A: Preparation of (-)-(Camphorylsulfonyl)imine

- A suspension of (1S)-(+)-10-camphorsulfonic acid (e.g., 0.5 mol) in chloroform (e.g., 250 mL) is heated to reflux.
- Freshly distilled thionyl chloride (e.g., 0.6 mol) is added dropwise over 1 hour.
- Heating is continued until gas evolution (SO<sub>2</sub> and HCl) ceases (approximately 9–10 hours).
- The resulting solution of camphorsulfonyl chloride in chloroform is cooled and then added to a vigorously stirred solution of ammonium hydroxide at 0°C.
- After stirring, the organic layer is separated, washed, dried, and concentrated to yield the crude sulfonamide.



• The crude sulfonamide is then converted to the imine via a literature procedure, which typically involves condensation with a suitable carbonyl compound followed by dehydration. For the parent imine, this involves reaction with paraformaldehyde.

Step B: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

- A solution of (-)-(camphorylsulfonyl)imine (e.g., 0.187 mol) in toluene is prepared.
- To this is added a room-temperature solution of anhydrous potassium carbonate (e.g., 3.93 mol) in water.
- The mixture is stirred vigorously, and a solution of Oxone® (e.g., 0.56 mol) in water is added dropwise in portions over 45 minutes.
- The completion of the oxidation is monitored by TLC.
- The reaction mixture is filtered to remove solids. The organic layer is separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude oxaziridine.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine as a white crystalline solid.

# Protocol 2: General Procedure for Asymmetric Oxidation of a Sulfide

This is a general protocol and may require optimization for specific substrates.

#### Materials:

- Sulfide substrate
- (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine (or other chiral oxaziridine)
- Anhydrous solvent (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>, or an alcohol as specified in the tables)



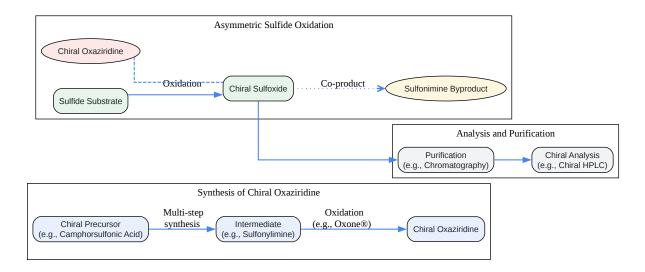
• Inert gas (e.g., Argon or Nitrogen)

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfide substrate (1.0 equiv.) in the anhydrous solvent.
- Add the chiral oxaziridine (typically 1.0-1.2 equiv.) to the solution. For solid oxaziridines, they can be added in one portion.
- Stir the reaction mixture at the specified temperature (see tables for guidance, typically ranging from 0°C to room temperature).
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
- Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to separate the sulfoxide from the sulfonimine byproduct and any unreacted starting material.
- The enantiomeric excess (ee) of the resulting sulfoxide should be determined by chiral HPLC or chiral GC analysis.

### **Visualizations**

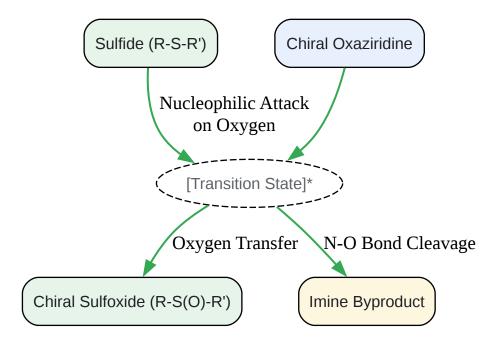




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Caption: Experimental workflow for asymmetric sulfide oxidation.





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Caption: Mechanism of oxygen transfer from a chiral oxaziridine.

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### References

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- 2. WO2008152462A1 A process of sulfoxidation of biologically active compounds Google Patents [patents.google.com]
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